1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine
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Overview
Description
1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with ethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-(2-ethylphenyl)piperazine with 5-ethyl-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an inhibitor or activator of certain pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethylpiperazine: A simpler analog with similar structural features but lacking the sulfonyl and methoxyphenyl groups.
1-Phenylpiperazine: Another related compound with a phenyl group attached to the piperazine ring.
Uniqueness: 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to simpler analogs.
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(2-ethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-17-10-11-20(26-3)21(16-17)27(24,25)23-14-12-22(13-15-23)19-9-7-6-8-18(19)5-2/h6-11,16H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWBKIWVNEFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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